2-Nitro-N-(2-nitrophenyl)benzamide is an organic compound characterized by its unique structure and significant applications in various scientific fields. This compound contains two nitro groups attached to a benzamide framework, contributing to its chemical reactivity and biological activity. The molecular formula for 2-nitro-N-(2-nitrophenyl)benzamide is , with a molecular weight of approximately 286.24 g/mol. It is classified as a nitro-substituted benzamide, which positions it within the broader category of aromatic compounds.
The synthesis of 2-nitro-N-(2-nitrophenyl)benzamide typically involves the nitration of an appropriate benzamide precursor followed by the introduction of the nitrophenyl group. One common method includes:
The reaction conditions are critical for optimizing yield and purity:
The molecular structure of 2-nitro-N-(2-nitrophenyl)benzamide features:
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N(=O)=O)[N+](=O)[O-]
2-Nitro-N-(2-nitrophenyl)benzamide can participate in various chemical reactions:
The reactivity of this compound is influenced by its electron-withdrawing nitro groups, which enhance electrophilicity at the aromatic positions, making it suitable for further functionalization.
The mechanism of action for 2-nitro-N-(2-nitrophenyl)benzamide involves its interaction with biological targets:
The compound's stability and reactivity make it a valuable intermediate in organic synthesis, particularly in medicinal chemistry.
2-Nitro-N-(2-nitrophenyl)benzamide has diverse applications:
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3